molecular formula C15H11BrN2O2S B2429544 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313275-83-1

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2429544
CAS No.: 313275-83-1
M. Wt: 363.23
InChI Key: BSOYELJXYXAXMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring attached to a benzamide group via a bromine atom. The benzothiazole ring contains sulfur and nitrogen atoms .

Scientific Research Applications

Photodynamic Therapy Application

One notable application of derivatives related to 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is in the development of new materials for photodynamic therapy (PDT). For example, the synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing Schiff base, have been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Derivatives

The compound's derivatives have been synthesized and characterized, contributing to a deeper understanding of their structural and chemical properties. For instance, a study on the one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives has been reported. These compounds were characterized using various spectroscopic techniques, highlighting the compound's versatility in synthesizing novel chemical entities (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).

Antipsychotic Agents

The structure-activity relationship of benzamide derivatives, including this compound, has been investigated for their potential antipsychotic properties. These studies focus on understanding how modifications to the benzamide structure impact their affinity for dopamine receptors and their efficacy in modulating dopaminergic activity (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antimalarial Activity

Bromo-benzothiophene carboxamide derivatives, closely related to this compound, have been evaluated for their antimalarial activity. These compounds have shown promise in inhibiting Plasmodium falciparum, highlighting the potential for developing new antimalarial agents based on this chemical scaffold (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Liquid Crystal Research

Derivatives of this compound have also been explored in the field of liquid crystals. New calamitic liquid crystals with a benzothiazole core, terminal methoxy group, and a Schiff base linkage were synthesized, indicating the compound's utility in materials science and the development of liquid crystal displays (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).

Safety and Hazards

The specific safety and hazard information for “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is not available in the search results. It is generally recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Properties

IUPAC Name

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYELJXYXAXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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